Product packaging for Aminocyclohexylsulfonic acid, sodium salt(Cat. No.:CAS No. 139-05-9)

Aminocyclohexylsulfonic acid, sodium salt

Cat. No.: B045552
CAS No.: 139-05-9
M. Wt: 202.23 g/mol
InChI Key: HBYFMXJSJSZZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium cyclamate is a synthetic sweetening agent of significant historical and contemporary research interest, primarily in the fields of food science, taste physiology, and metabolic studies. Its primary research value lies in its potent sweetness, estimated to be approximately 30-50 times sweeter than sucrose, which makes it a key compound for investigating non-caloric sweeteners and developing sugar-reduced food models. Researchers utilize sodium cyclamate to study the structure-activity relationships of sweet taste receptors, particularly the T1R2/T1R3 heterodimer, and to explore the perceptual characteristics of sweetness, including its onset, duration, and potential for synergistic effects with other sweeteners like saccharin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NNaO3S B045552 Aminocyclohexylsulfonic acid, sodium salt CAS No. 139-05-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

139-05-9

Molecular Formula

C6H13NNaO3S

Molecular Weight

202.23 g/mol

IUPAC Name

sodium N-cyclohexylsulfamate

InChI

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);

InChI Key

HBYFMXJSJSZZBM-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O.[Na]

melting_point

509 °F (decomposes) (NTP, 1992)

Other CAS No.

139-05-9

physical_description

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener.
White solid;  [Hawley] White powder;  [MSDSonline]

Pictograms

Irritant

Related CAS

22458-67-9

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium Cyclamate
Cyclamate
Cyclamate Calcium (2:1) Salt
Cyclamate, Calcium
Cyclamate, Calcium (2:1) Salt, Dihydrate
Cyclamate, Potassium
Cyclamate, Sodium
Cyclamate, Sodium Salt
Cyclamates
Cyclamic Acid
Potassium Cyclamate
Sodium Cyclamate

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Cyclohexylamine (C6H11NH2C_6H_{11}NH_2) reacts with sulfamic acid (NH2SO3HNH_2SO_3H) under controlled thermal conditions to form cyclohexyl sulfamic acid (C6H11NHSO3HC_6H_{11}NHSO_3H). The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center. The stoichiometric mass ratio of cyclohexylamine to sulfamic acid typically ranges from 2.5:1 to 5:1, with optimal yields observed at 3.5:1. Excess cyclohexylamine acts as both a reactant and solvent, facilitating faster dissolution of sulfamic acid.

Thermal Optimization and Reaction Phases

The synthesis occurs in two distinct heating phases:

  • Initial Dissolution Phase : Steam heating raises the reaction mixture to 90–100°C, ensuring complete dissolution of sulfamic acid in cyclohexylamine.

  • Reaction Acceleration Phase : Steam pressure increases to 4.5–6.6 kg/cm², maintaining temperatures at 120–130°C for 20–25 hours. This phase drives the reaction to completion, with ammonia (NH3NH_3) evolved as a byproduct.

Table 1: Reaction Parameters for Cyclohexyl Sulfamic Acid Synthesis

ParameterRangeOptimal Value
Temperature90–130°C125°C
Steam Pressure1.8–6.6 kg/cm²6.0 kg/cm²
Reaction Time20–25 hours22 hours
Cyclohexylamine:Sulfamic Acid Ratio2.5:1–5:13.5:1

Neutralization and Sodium Cyclamate Formation

The intermediate cyclohexyl sulfamic acid undergoes neutralization with sodium hydroxide (NaOHNaOH) to yield sodium cyclamate (C6H11NHSO3NaC_6H_{11}NHSO_3Na). This exothermic reaction requires precise pH control to prevent decomposition.

Alkaline Neutralization Process

A 50 g/L sodium hydroxide solution is added incrementally to the reaction mixture under continuous stirring. The neutralization occurs over 1–3 hours, with the endpoint reached at pH 11–12. Excess NaOH ensures complete conversion but necessitates subsequent purification steps to remove residual alkali.

Byproduct Management

Ammonia gas generated during synthesis is condensed and absorbed in water, producing ammonium hydroxide (NH4OHNH_4OH). This byproduct is separated from recycled cyclohexylamine using a rectification tower, achieving >98% recovery efficiency.

Distillation and Purification Techniques

Distillation plays a dual role in isolating sodium cyclamate and recovering unreacted cyclohexylamine. The process involves azeotropic separation using water and toluene, enhancing both yield and environmental sustainability.

Azeotropic Distillation Phases

  • Primary Distillation : The reaction mixture is heated to boiling, distilling off a water-cyclohexylamine azeotrope. When the distilled volume drops below 5–20% of the initial amount, fresh cyclohexylamine is added to maintain reaction kinetics.

  • Secondary Dehydration : Toluene introduces a low-boiling azeotrope with water (b.p. 84.1°C\text{b.p. } 84.1°C), enabling efficient dehydration at 138–140°C. This step reduces water content to <0.1% (w/w), critical for crystallization.

Table 2: Distillation Parameters and Outcomes

StageTemperature RangeKey Outcome
Primary Distillation100–120°CRemoves 35–70% azeotrope
Water Supplementation120–130°CMaintains pH >11 with NaOH
Toluene Dehydration138–140°CReduces water to <0.1%

Crystallization and Final Product Isolation

Crystallization from aqueous solution produces food-grade sodium cyclamate with >99.5% purity. Process parameters are optimized to control crystal size and minimize mother liquor retention.

Cooling Crystallization Dynamics

The concentrated sodium cyclamate solution is cooled from 65°C to 38–42°C at a rate of 0.5°C/min. Seeding at 45°C initiates heterogeneous nucleation, yielding uniform crystals of 150–200 µm. Vacuum-assisted crystallization reduces processing time by 40% compared to atmospheric methods.

Centrifugation and Drying

Centrifugation at 1,200–1,500 RPM removes residual moisture to 8–12% (w/w). Subsequent fluidized-bed drying at 60–70°C reduces moisture to <0.5%, meeting pharmacopeial standards.

Quality Control and Stability Considerations

Recent studies highlight the importance of monitoring cyclohexylamine contamination, a potential decomposition product. High-performance liquid chromatography (HPLC) with pre-column derivatization using dansyl chloride provides sensitive detection at 0.02 ppm.

Thermal Stability Under Processing Conditions

Exposure to 200°C for 25 minutes during deep-frying decomposes 2.3% of sodium cyclamate into cyclohexylamine. This underscores the need for strict thermal controls during synthesis to minimize residual amine levels.

Table 3: Analytical Methods for Sodium Cyclamate

ParameterMethodDetection Limit
CyclohexylamineHPLC-Derivatization0.02 ppm
Sulfamic Acid ResidueIon Chromatography5 ppm
Moisture ContentKarl Fischer Titration0.1%

Chemical Reactions Analysis

Types of Reactions: Sodium cyclamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid are often used in substitution reactions.

Major Products:

Scientific Research Applications

Food Industry Applications

Sweetening Agent
Sodium cyclamate is primarily used as a non-nutritive sweetener in food products. It is approximately 30-50 times sweeter than sucrose, making it an attractive alternative for low-calorie and sugar-free products. Its stability under heat makes it suitable for baking and cooking applications .

Stability During Cooking
Research has shown that sodium cyclamate maintains its stability during cooking processes such as deep-frying. A study demonstrated its stability at frying temperatures ranging from 160°C to 200°C, indicating that it does not decompose significantly during typical cooking methods .

Pharmaceutical Applications

Drug Formulation
Sodium cyclamate has been explored as an excipient in drug formulations due to its ability to enhance the taste of bitter medications. Its use in microemulsion dosage forms has been noted to improve the oral bioavailability of peptides and proteins, making it beneficial for developing effective therapeutic agents .

Toxicological Studies
Long-term studies on the toxicity of sodium cyclamate have been conducted to evaluate its safety in pharmaceutical applications. For instance, research involving primates indicated some testicular abnormalities after prolonged exposure; however, these findings did not conclusively demonstrate a carcinogenic effect .

Toxicological Research

Carcinogenicity Studies
Sodium cyclamate's potential carcinogenic effects have been the subject of extensive research. In animal studies, such as those involving rats and monkeys, certain doses were linked to an increased incidence of bladder carcinomas when administered via specific routes (e.g., bladder implants) . However, other studies have reported no significant tumorigenic effects when administered orally or subcutaneously .

Cell Cycle Effects
Studies have shown that sodium cyclamate can affect cell growth and prolong the S-phase of the cell cycle in certain conditions. This cytotoxic effect suggests potential implications for its use in drug development and toxicological assessments .

Case Studies

Study TypeSubjectFindings
Long-Term ToxicityMonkeysNo clear evidence of carcinogenic effects despite some testicular abnormalities observed after long-term exposure .
Stability TestingFood ProductsSodium cyclamate demonstrated stability during deep-frying processes, maintaining its sweetening properties .
Drug Delivery ResearchRatsSodium cyclamate was effective in enhancing the oral bioavailability of drugs when used as an excipient in formulations .
Cytotoxicity StudyCell CulturesSodium cyclamate prolonged the S-phase of the cell cycle, indicating potential cytotoxic effects at certain concentrations .

Comparison with Similar Compounds

Key Findings :

  • Sodium cyclamate decomposes into CHA under high-temperature processing (e.g., deep-frying at 200°C for 25 minutes) .
  • CHA is associated with inflammatory responses (elevated TNF-α and IL-1β) and organ toxicity in mice .

Sodium Cyclamate vs. Saccharin

Parameter Sodium Cyclamate Saccharin
Sweetness 30–50× sucrose 300–500× sucrose
Aftertaste Minimal Bitter/metallic
Regulatory Status Banned in the US (1970) Approved globally with limits
Carcinogenicity No direct evidence in humans Bladder tumors in rats (high doses)

Key Findings :

  • Both compounds were implicated in 1970s rodent studies, but saccharin remains widely approved, while sodium cyclamate is restricted in the US and EU .
  • In Indonesia, sodium cyclamate is permitted in beverages at ≤0.3% w/w, though 17.65% of sampled products exceeded this limit .

Sodium Cyclamate vs. Calcium Cyclamate

Parameter Sodium Cyclamate Calcium Cyclamate
Cation Na⁺ Ca²⁺
Solubility High in water Moderate (often dihydrate form)
Applications Beverages, baked goods Pharmaceuticals, low-sodium diets

Key Findings :

  • Calcium cyclamate is less hygroscopic and preferred in calcium-fortified products .
  • Both forms metabolize into CHA, but sodium cyclamate is more commonly regulated due to higher consumption .

Analytical Methods and Detection Limits

Method Detection Limit Application Reference
HPLC-FLD 0.10 mg/kg Baked goods, dairy products
UV-Vis Spectrometry 2.8–112 µmol/L Beverages, syrups
Fluorescent Sensor 2.8 µmol/L (linear range) Rapid screening in liquids
SPE-HPLC-MS 0.10 mg/kg High-fat matrices (e.g., cakes)

Key Findings :

  • Fluorescent sensors using carbon quantum dots (CQDs) offer rapid, low-cost detection with a "turn-on" response .
  • China’s GB 5009.97-2023 standard mandates HPLC-based methods for regulatory compliance .

Toxicological Consensus :

  • Chronic exposure to sodium cyclamate at >11 mg/kg/day may pose reproductive risks, but current dietary exposures are deemed low-risk .

Q & A

Basic: What are the standard methodologies for detecting sodium cyclamate in food matrices, and how do their detection limits compare?

Answer:
Standard methodologies include precipitation tests (qualitative), UV-Vis spectrophotometry (quantitative), and gas chromatography (GC). Precipitation identifies presence via white precipitate formation (detection limit ~50 mg/kg) . UV-Vis quantifies cyclamate by absorbance at 270 nm, with detection limits around 10–20 mg/L . GC methods, optimized with DB-1701 columns, achieve lower detection limits (2 μg) and higher accuracy (RSD <3.5%) . Emerging fluorescence sensors using carbon quantum dots offer even lower limits (3.16 µmol/L), surpassing traditional methods .

Advanced: How can researchers optimize gas chromatography parameters for accurate quantification of sodium cyclamate in complex food samples?

Answer:
Optimize GC by adjusting derivatization (e.g., nitrosation), column temperature (e.g., 60°C initial, 10°C/min ramp), and carrier gas flow rates. Use flame ionization detectors (FID) for sensitivity. Validation via spike-recovery tests (90–105% recovery) ensures precision. Compared to UV-Vis, GC minimizes matrix interference in fatty samples .

Basic: What experimental protocols are recommended for qualitative identification of sodium cyclamate using precipitation methods?

Answer:
Follow SNI 01-2893-1992: Acidify the sample with HCl, add NaClO₂ to form nitroso derivatives, and observe white precipitate. Confirm via cyclohexane extraction and NaOH washing to isolate cyclamate . This method is cost-effective but lacks quantification .

Advanced: What are the implications of conflicting data on sodium cyclamate’s metabolic effects when designing long-term toxicity studies?

Answer:
Conflicting findings (e.g., insulin resistance vs. no effect) necessitate rigorous controls. Use animal models with standardized doses (e.g., 250–500 mg/kg/day) and monitor biomarkers (HOMA-IR, glucose, creatinine). Address variability by stratifying cohorts and using longitudinal designs . Reconcile discrepancies via meta-analysis of prior studies .

Advanced: How do emerging fluorescence-based detection methods improve sensitivity for sodium cyclamate compared to traditional spectrophotometry?

Answer:
Fluorescence sensors (e.g., coffee-ground carbon dots) detect cyclamate via turn-on mechanisms, achieving a detection limit of 3.16 µmol/L—10× lower than UV-Vis. Advantages include rapidity (15-min assays) and minimal sample pretreatment .

Basic: How should researchers structure their hypothesis when investigating sodium cyclamate’s impact on carbohydrate metabolism?

Answer:
Use the PICOT framework: P opulation (e.g., Wistar rats), I ntervention (cyclamate dose), C omparison (sucrose control), O utcome (glucose/glycogen levels), T ime (60 days). Hypothesize directional changes (e.g., "Chronic intake reduces hepatic glycogen by ≥40%") .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of sodium cyclamate on insulin resistance in animal models?

Answer:
Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. Use linear regression to model HOMA-IR vs. dose. Report effect sizes (Cohen’s d) and confidence intervals (95%) . Address non-normal data with non-parametric tests (e.g., Kruskal-Wallis) .

Basic: What are the critical considerations in sample preparation to avoid interference in UV-Vis spectrophotometric analysis of sodium cyclamate?

Answer:
Key steps: (1) Filter samples (0.45 μm) to remove particulates; (2) Perform liquid-liquid extraction (cyclohexane) to isolate cyclamate; (3) Adjust pH to 1–2 for optimal nitrosation. Validate with blank matrices to rule out absorbance overlap .

Advanced: How can in vitro models be utilized to study cyclamate-induced bladder carcinogenicity, given conflicting in vivo findings?

Answer:
Use human urothelial cell lines (e.g., T24) exposed to cyclamate metabolites (e.g., cyclohexylamine). Assess DNA damage (Comet assay) and apoptosis (Annexin V). Compare results to in vivo rodent data, noting species-specific metabolic differences .

Advanced: What methodological strategies address discrepancies in regulatory limits for sodium cyclamate across different regions in global research studies?

Answer:
Design multi-centric studies with region-specific dosing (e.g., 250 mg/kg in Indonesia vs. 0 mg/kg in the US). Use harmonized protocols (OECD guidelines) and adjust for local dietary exposure levels. Publish in regulatory journals to inform policy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminocyclohexylsulfonic acid, sodium salt
Reactant of Route 2
Reactant of Route 2
Aminocyclohexylsulfonic acid, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.